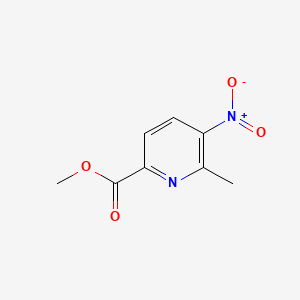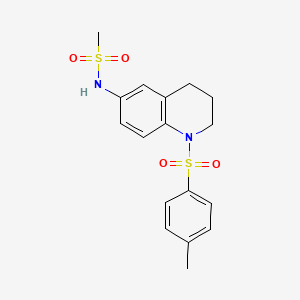![molecular formula C14H11Cl2FOS B2692784 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene CAS No. 339010-82-1](/img/structure/B2692784.png)
2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the chlorination of 2,4-dichlorophenol followed by the introduction of a fluorophenylthioether group. Precise synthetic methods and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene is C~14~H~9~Cl~2~FOS . Its chemical structure consists of a dichlorobenzene core with an ethoxy group attached to a sulfur atom, which in turn is linked to a fluorophenyl group. The three-dimensional arrangement of atoms can be visualized using computational tools .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Researchers have explored its reactivity in substitution reactions, nucleophilic additions, and cross-coupling reactions. These investigations provide insights into its synthetic utility and potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Cycloaddition Reactions
The compound has been utilized in the synthesis of various benzene derivatives, demonstrating its role in cycloaddition reactions. For example, [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene were synthesized, showcasing the use of similar compounds in the formation of complex chemical structures through Diels–Alder cycloaddition reactions under thermal and microwave irradiation conditions (Sridhar, Krishna, & Rao, 2000).
Chemical Sensing and Detection
The compound's derivatives have been applied in chemical sensing and detection. For instance, a colorimetric and fluorogenic sensor for detecting Hg2+ and Cr3+ ions in neutral water was developed using a related chemical structure. This sensor involved reacting specific benzene derivatives, indicating the potential for using similar compounds in environmental monitoring and safety applications (Das, Ghosh, Bhatt, & Das, 2012).
Polymeric Materials Development
In the field of material science, related benzene compounds have been employed in the development of polymeric materials. For example, transparent polyimides with high refractive indices were synthesized using thiophenyl-substituted benzidines, demonstrating the utility of these compounds in creating advanced materials with specific optical properties (Tapaswi et al., 2015).
Organic Solar Cells
In the domain of renewable energy, similar compounds have been utilized in the fabrication of organic solar cells. For instance, a study described the use of indene-C60 bisadduct as an electron-cascade acceptor material in polymer solar cells, highlighting the role of benzene derivatives in improving the efficiency of solar energy conversion (Cheng, Li, & Zhan, 2014).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene should adhere to standard laboratory practices, including proper protective gear, ventilation, and waste disposal. Consult safety data sheets and relevant guidelines for detailed safety information .
Eigenschaften
IUPAC Name |
2,4-dichloro-1-[2-(4-fluorophenyl)sulfanylethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FOS/c15-10-1-6-14(13(16)9-10)18-7-8-19-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNSEIFICNYYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

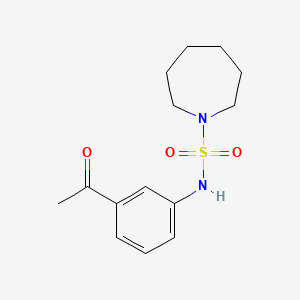
![2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2692703.png)
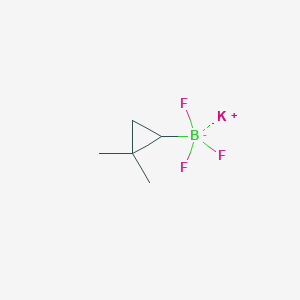
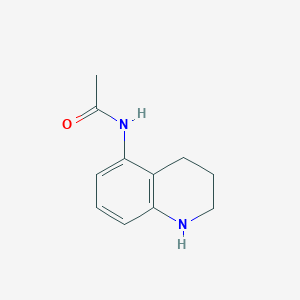
![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)
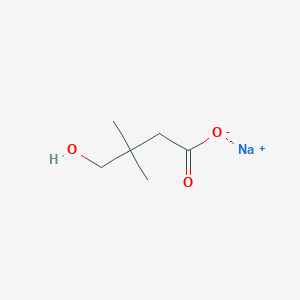
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2692711.png)
![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)
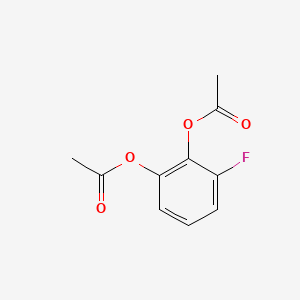
![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide](/img/structure/B2692721.png)
